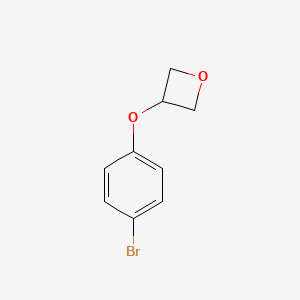

3-(4-Bromophenoxy)oxetane

Descripción

Significance of Four-Membered Heterocycles in Contemporary Organic Synthesis

Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, are crucial structural motifs in modern organic synthesis and medicinal chemistry. thermofisher.comrsc.orgrsc.org Their importance stems from a unique combination of stability and reactivity, driven by inherent ring strain. rsc.org This characteristic makes them valuable as both stable components in final products and as reactive intermediates for further chemical transformations. thermofisher.comacs.orgnih.gov

In medicinal chemistry, the incorporation of a four-membered ring can significantly influence a molecule's physicochemical properties. nih.govmdpi.comacs.org For instance, oxetanes are recognized for their ability to improve aqueous solubility, metabolic stability, and lipophilicity of drug candidates. acs.orgnih.govmagtech.com.cn They are often used as isosteres for gem-dimethyl or carbonyl groups, offering a way to block metabolically vulnerable sites without the associated increase in lipophilicity. nih.govacs.orgbeilstein-journals.org The three-dimensional nature of these rings also allows for the exploration of new chemical space, which can lead to enhanced target selectivity and improved pharmacokinetic profiles. nih.gov

The synthetic utility of four-membered heterocycles is equally significant. acs.orgresearchgate.net Their ring strain facilitates ring-opening reactions, providing access to a diverse array of functionalized acyclic compounds. acs.orgbeilstein-journals.org This reactivity has been exploited in the synthesis of complex natural products and other biologically active molecules. magtech.com.cnacs.orgwikipedia.org

Overview of Oxetane (B1205548) Ring Strain and its Chemical Implications

The oxetane ring is a four-membered heterocycle containing one oxygen atom. mdpi.comwikipedia.org Its structure is characterized by significant ring strain, estimated to be around 106 kJ·mol⁻¹. acs.orgmdpi.com This strain arises from the deviation of its bond angles from the ideal tetrahedral angle. For instance, in unsubstituted oxetane, the C–O–C bond angle is approximately 90.2°, and the C–C–C bond angle is about 84.8°. acs.org

This inherent strain makes oxetanes more reactive than their five- and six-membered counterparts, such as tetrahydrofuran (B95107). beilstein-journals.orgwikipedia.org The strained C–O–C bond exposes the oxygen's lone pair of electrons, making the oxetane a good hydrogen-bond acceptor and Lewis base. acs.orgmdpi.combeilstein-journals.org Consequently, oxetanes are susceptible to ring-opening reactions in the presence of even mild acids or nucleophiles. wikipedia.orgmsu.edu

The reactivity of the oxetane ring is a key feature in its synthetic applications. Ring-opening can be achieved with various reagents, leading to the formation of 1,3-difunctionalized compounds. acs.orgacs.org This controlled release of ring strain provides a powerful tool for synthetic chemists to introduce specific functionalities into a molecule.

Contrary to early assumptions of planarity, detailed spectroscopic and crystallographic studies have shown that the oxetane ring is not perfectly flat but exhibits a slight puckering. acs.orgbeilstein-journals.orgtandfonline.com The degree of this puckering is influenced by the nature and position of substituents on the ring. acs.orgillinois.edu Unsubstituted oxetane has a small puckering angle of about 8.7° at 140 K. mdpi.combeilstein-journals.org

The introduction of substituents onto the oxetane ring can have a profound effect on its conformation and reactivity. acs.orgmdpi.comnih.gov Bulky substituents can increase the degree of puckering to alleviate steric strain. acs.orgillinois.edu For example, 3,3-disubstituted oxetanes exhibit a more pronounced puckered conformation. illinois.edu

Substituents also influence the electronic properties of the ring, which in turn affects its reactivity. nih.gov Electron-donating groups can enhance the basicity of the oxygen atom, while electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. The position of the substituent is also crucial; for instance, 3-substituted oxetanes are generally more stable than their 2-substituted counterparts. acs.org The strategic placement of substituents allows for fine-tuning of the oxetane's properties for specific applications in drug design and materials science. nih.gov

Introduction to the Phenoxy-Oxetane Structural Class

The phenoxy-oxetane structural class refers to molecules that contain both a phenoxy group (a phenyl group attached to an oxygen atom) and an oxetane ring. This combination of motifs can lead to compounds with interesting and useful properties. The oxetane ring provides a polar, three-dimensional scaffold, while the phenoxy group can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding. rsc.org

The synthesis of phenoxy-oxetanes can be achieved through several routes, including the reaction of a substituted phenol (B47542) with an oxetane derivative. For example, the reaction of a phenoxide with an oxetane bearing a suitable leaving group can lead to the formation of a phenoxy-oxetane. A notable example is the synthesis of 3-((4-bromophenoxy)methyl)oxetane. bldpharm.com

Rationale for Investigating 3-(4-Bromophenoxy)oxetane: A High-Value Building Block

The compound this compound is of particular interest to synthetic and medicinal chemists due to its unique structural features, which make it a valuable building block. lookchem.com The presence of the oxetane ring provides the desirable physicochemical properties discussed earlier, such as improved solubility and metabolic stability. acs.orgnih.gov

The 4-bromophenoxy group offers several advantages. The bromine atom serves as a versatile synthetic handle, allowing for a wide range of further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies in drug discovery.

Furthermore, the phenoxy linker provides a degree of conformational flexibility, which can be important for optimizing binding to a biological target. The combination of the rigid oxetane core and the more flexible phenoxy linker creates a scaffold with a unique conformational profile.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-bromophenoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHYKLLJTJDHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 4 Bromophenoxy Oxetane

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of 3-(4-Bromophenoxy)oxetane and to study its fragmentation behavior, which provides additional structural confirmation.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unequivocal determination of its elemental formula. For this compound (C₉H₉BrO₂), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 mass units (⁷⁹Br and ⁸¹Br).

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₀BrO₂⁺ | 228.9859 |

| [M+Na]⁺ | C₉H₉BrNaO₂⁺ | 250.9678 |

| [M-H]⁻ | C₉H₈BrO₂⁻ | 226.9713 |

Source: PubChem CID 57386051. uni.lu

Under Electron Ionization (EI) conditions, this compound undergoes characteristic fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) as well as several fragment ions. A common fragmentation pathway for oxetanes involves the loss of small neutral molecules. For instance, a notable fragmentation pathway for similar 3-substituted oxetanes is the loss of formaldehyde (B43269) (CH₂O, 30 Da), resulting from the cleavage of the oxetane (B1205548) ring. nih.gov Another expected fragmentation is the cleavage of the ether bond (C-O), leading to ions corresponding to the bromophenoxy radical cation or the oxetane cation.

Key expected fragments include:

m/z = 228/230: The molecular ion [M]⁺, showing the bromine isotope pattern.

m/z = 198/200: Resulting from the loss of formaldehyde ([M-CH₂O]⁺). nih.gov

m/z = 171/173: The bromophenoxy cation, resulting from cleavage of the ether bond.

m/z = 57: The oxetan-3-yl cation.

This fragmentation pattern provides a fingerprint that confirms the identity of the compound and the connectivity of its structural components.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and elemental composition of thermally labile and polar molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a polar, volatile solvent and sprayed through a high-voltage capillary to generate charged droplets. As the solvent evaporates, charged gaseous analyte ions are produced, which are then guided into the mass analyzer.

For this compound, analysis in positive ion mode is expected to yield the protonated molecule [M+H]⁺ as well as adducts with alkali metal ions, such as the sodium adduct [M+Na]⁺, if sodium salts are present in the sample or mobile phase. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed. A key characteristic feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a pair of peaks (an M and M+2 peak) of nearly equal intensity for every bromine-containing ion, providing a definitive marker for the presence of bromine in the molecule.

High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the ions, allowing for the determination of the elemental formula with high accuracy. Predicted ESI-MS data for various adducts of this compound highlights the expected mass-to-charge ratios (m/z) that would be observed experimentally uni.lu.

Table 1: Predicted ESI-MS Adducts and Ions for this compound Data predicted using computational tools. uni.lu

| Adduct/Ion Type | Predicted m/z |

| [M+H]⁺ | 228.98587 |

| [M+Na]⁺ | 250.96781 |

| [M+K]⁺ | 266.94175 |

| [M+NH₄]⁺ | 246.01241 |

| [M-H]⁻ | 226.97131 |

Tandem mass spectrometry (MS/MS) experiments can be employed to further probe the structure of this compound. By selecting a precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be generated. Expected fragmentation pathways would likely involve cleavage of the ether bond between the oxetane ring and the phenoxy group, or fragmentation involving the opening of the strained oxetane ring libretexts.orgnih.gov.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of chemical compounds. For this compound, HPLC is the primary method used to assess its purity and to isolate it from reaction mixtures and impurities calpaclab.com. Given the compound's structure, which contains both a polar oxetane ring and a nonpolar bromophenyl group, reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used in the column. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then used to elute the compound researchgate.netsielc.com. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound can be modulated by adjusting the ratio of the organic solvent to water in the mobile phase; increasing the organic content will decrease the retention time. For mass spectrometry compatibility, volatile acids like formic acid are often added to the mobile phase to improve peak shape and ionization efficiency sielc.com.

Purity is typically determined using a detector that measures a physical property of the analyte, such as UV absorbance. The bromophenoxy group in the molecule contains a chromophore that absorbs UV light, making a UV detector a suitable choice. The purity is calculated from the chromatogram by comparing the area of the main peak corresponding to this compound to the total area of all observed peaks. For related bromophenyl oxetane derivatives, purities of 98% or higher have been reported using this technique calpaclab.comnih.gov.

Table 2: Representative RP-HPLC Method for Purity Analysis of this compound This table represents a typical, hypothetical method based on standard practices for similar compounds. researchgate.netsielc.com

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 225 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Analysis of Oxetane Ring Puckering and Substituent Effects

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a specific crystal structure for this compound is not publicly available, the structural characteristics of the oxetane ring and the influence of substituents are well-documented, allowing for a detailed theoretical analysis.

The parent oxetane ring is not perfectly planar. Due to inherent ring strain and torsional strain from eclipsing hydrogen atoms, it adopts a slightly puckered conformation beilstein-journals.org. X-ray diffraction studies on unsubstituted oxetane have determined its puckering angle to be small, approximately 8.7° at 140 K beilstein-journals.org.

Table 3: Comparison of Oxetane Ring Puckering Angles

| Compound | Puckering Angle | Method |

| Unsubstituted Oxetane | 8.7° (at 140 K) | X-ray Crystallography beilstein-journals.org |

| EDO (Substituted Oxetane) | 16° | X-ray Crystallography acs.org |

| This compound | Expected to be >10° | Theoretical (based on substituent effects) beilstein-journals.orgacs.org |

In the solid state, the conformation of the 4-bromophenoxy substituent relative to the oxetane ring would be determined by a combination of intramolecular steric effects and intermolecular packing forces within the crystal lattice. The analysis of a complete crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering invaluable insight into the molecule's preferred solid-state geometry.

Reactivity and Reaction Mechanisms of 3 4 Bromophenoxy Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The high ring strain of the oxetane ring (approximately 106 kJ/mol) is a key driver for its reactivity, making it susceptible to ring-opening reactions under various conditions. These transformations provide access to highly functionalized linear-chain molecules.

Nucleophilic Ring Opening: Regiochemical and Stereochemical Considerations

The ring-opening of unsymmetrical oxetanes with nucleophiles is a common and synthetically useful transformation. The regioselectivity of this reaction is primarily governed by steric and electronic factors. In the case of 3-(4-bromophenoxy)oxetane, nucleophilic attack can occur at either the C2 or C4 position of the oxetane ring.

Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon atom, which in this case would be the C2 and C4 positions, leading to the formation of a 1,3-disubstituted propanol (B110389) derivative. This is a classic example of an SN2 reaction, which proceeds with an inversion of configuration at the stereocenter if the starting material is chiral. libretexts.orglibretexts.org The backside attack of the nucleophile on the carbon atom bearing the leaving group (the oxygen of the oxetane ring) dictates the stereochemical outcome. libretexts.orglibretexts.org

The regioselectivity can be influenced by the nature of the nucleophile. For instance, the reaction of epoxides, which are structurally related to oxetanes, with aromatic amines can lead to attack at the benzylic carbon due to electronic stabilization, while aliphatic amines may preferentially attack the less substituted carbon. scielo.org.mx

| Nucleophile | Product(s) | Regioselectivity | Stereochemistry |

| Primary Amines | 1-Amino-3-(4-bromophenoxy)propan-2-ol | Attack at C2/C4 | Inversion of configuration |

| Secondary Amines | 1-(Dialkylamino)-3-(4-bromophenoxy)propan-2-ol | Attack at C2/C4 | Inversion of configuration |

| Azide | 1-Azido-3-(4-bromophenoxy)propan-2-ol | Attack at C2/C4 | Inversion of configuration |

Lewis Acid-Catalyzed Ring Opening Processes

The presence of a Lewis acid can significantly activate the oxetane ring towards nucleophilic attack. The Lewis acid coordinates to the oxygen atom of the oxetane, making the ring more electrophilic and facilitating its opening. This activation can alter the regioselectivity of the reaction compared to non-catalyzed processes.

Lewis acid catalysis can promote the attack of even weak nucleophiles. In some cases, the reaction may proceed through a more SN1-like mechanism, involving the formation of a carbocationic intermediate. This can lead to attack at the more substituted carbon atom if it can stabilize the positive charge. For 3-aryloxetan-3-ols, Lewis acid catalysis can lead to the formation of an oxetane carbocation, which can then react with nucleophiles. nih.gov

Furthermore, Lewis acid-catalyzed intramolecular cyclization reactions of substrates containing an oxetane moiety have been reported, leading to the formation of various heterocyclic systems. rsc.orgresearchgate.netnih.gov For example, the reaction of 3-aryloxetan-3-ols with 4-substituted phenols in the presence of a Lewis acid can result in a Friedel–Crafts reaction followed by intramolecular ring-opening to yield dihydrobenzofurans. scispace.com

| Lewis Acid | Nucleophile/Reactant | Product(s) | Reaction Type |

| In(OTf)₃ | Indoles | Indoline derivatives | Intramolecular cyclization |

| AlCl₃ | Phenols | Dihydrobenzofurans | Friedel-Crafts/Intramolecular ring-opening |

| Sc(OTf)₃ | 2-Aminothiophenol | Pyrrolobenzothiazoles | Cascade reaction |

Radical-Mediated Ring-Opening Transformations

While less common than nucleophilic or acid-catalyzed methods, radical-mediated ring-opening of oxetanes offers a unique approach to functionalization. A notable example is the cobalt-catalyzed radical ring-opening of oxetanes, which utilizes vitamin B12 as a catalyst. chemrxiv.orgresearchgate.netresearchgate.netscispace.comacs.org

The proposed mechanism involves the initial activation of the oxetane, followed by the formation of an alkylated cobalt complex. researchgate.netresearchgate.net Homolytic cleavage of the carbon-cobalt bond then generates a carbon-centered radical. chemrxiv.orgresearchgate.netresearchgate.netacs.org This radical intermediate can then participate in a variety of subsequent reactions, such as Giese additions to electron-deficient alkenes or cross-electrophile couplings with aryl halides. researchgate.netresearchgate.netchem-station.comnih.gov This methodology is significant as it provides access to radical reactivity from oxetanes, which are typically explored for their ionic reaction pathways. chemrxiv.orgresearchgate.netresearchgate.net

The regioselectivity of these radical processes can complement traditional nucleophilic ring-opening methods. chemrxiv.org For instance, in some radical reactions, functionalization occurs at the less substituted C2 carbon atom. researchgate.net

| Radical Initiator/Catalyst | Radical Acceptor | Product Type | Key Features |

| Vitamin B12 / Light | Electron-deficient alkene | Giese addition product | Forms a new C-C bond |

| Vitamin B12 / Ni catalyst | Aryl halide | Cross-electrophile coupling product | Forms a new C-C bond |

Bromine Reactivity in the 4-Bromophenoxy Moiety

The bromine atom on the aromatic ring of this compound serves as a versatile synthetic handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions on the Brominated Aromatic Ring (e.g., Buchwald–Hartwig reaction)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgbeilstein-journals.org This reaction is widely used in medicinal chemistry and materials science for the synthesis of arylamines from aryl halides. In the context of this compound, the bromine atom can be readily displaced by a variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and heterocycles. nih.govnih.gov

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can be optimized to achieve high yields and accommodate a wide range of substrates. beilstein-journals.orgnih.gov

| Amine | Palladium Catalyst | Ligand | Base | Product |

| Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | 3-(4-anilinophenoxy)oxetane |

| Piperidine (B6355638) | Pd₂(dba)₃ | t-Bu₂BP-phos | NaOt-Bu | 3-(4-(piperidin-1-yl)phenoxy)oxetane |

| Carbazole | Pd(OAc)₂ | TrixiePhos | t-BuOLi | 3-(4-(9H-carbazol-9-yl)phenoxy)oxetane |

Exploration of Synthetic Handle Potential for Downstream Diversifications

The presence of both the reactive oxetane ring and the versatile bromo-aromatic group makes this compound a valuable scaffold for the synthesis of diverse molecular architectures. The bromine atom can be transformed into a variety of other functional groups through palladium-catalyzed reactions beyond C-N bond formation, such as Suzuki-Miyaura (C-C), Heck (C-C), and Sonogashira (C-C) couplings. beilstein-journals.org This allows for the introduction of aryl, vinyl, and alkynyl substituents, respectively.

Furthermore, the oxetane moiety can be retained throughout these transformations and then subjected to ring-opening reactions in a later synthetic step, providing access to a wide array of functionalized molecules. This sequential functionalization strategy allows for the rapid construction of molecular complexity from a single, readily accessible starting material. The oxetane unit itself is a desirable motif in medicinal chemistry, often used as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups. beilstein-journals.org

The synthetic utility of this compound is further enhanced by the potential to perform transformations on both the aromatic ring and the oxetane in a controlled manner, leading to a wide range of derivatives with potential applications in drug discovery and materials science.

Mechanistic Studies of Oxetane Transformations

The reactivity of this compound is fundamentally governed by the inherent strain of the four-membered oxetane ring and the electronic influence of its substituents. Mechanistic studies on analogous oxetane derivatives provide a framework for understanding the transformation pathways of this specific compound, which are primarily aimed at relieving ring strain.

Investigation of Reaction Pathways for Ring Strain Release

The significant reactivity of the oxetane ring is largely attributed to its substantial ring strain energy, which is approximately 25.5 kcal/mol. nih.gov This value is comparable to that of highly reactive oxiranes (27.3 kcal/mol) and much greater than that of the more stable tetrahydrofuran (B95107) (5.6 kcal/mol). nih.gov This inherent strain makes the C-O bonds of the oxetane ring labile, providing a thermodynamic driving force for ring-opening reactions. researchgate.net

The primary pathway for strain release in this compound involves the cleavage of one of the C-O bonds. The regioselectivity of this cleavage is influenced by the reaction conditions and the nature of the attacking species.

Acid-Catalyzed Ring Opening: Under acidic conditions, the oxetane oxygen is protonated, forming a more reactive oxonium ion. The subsequent nucleophilic attack typically occurs at the more sterically hindered carbon (C3), as this position can better stabilize a developing positive charge due to the influence of the adjacent phenoxy group. However, attack at the less hindered C2 or C4 positions is also possible.

Nucleophilic Ring Opening: Strong nucleophiles can attack one of the ring carbons directly, forcing the ring to open. This reaction is often regioselective for the less sterically hindered carbon atoms (C2 and C4), following an S(_N)2 mechanism.

Reductive Ring Opening: Reagents like zirconocene (B1252598) can mediate the reductive opening of oxetanes, providing another route for strain release. beilstein-journals.org

The 4-bromophenoxy substituent at the C3 position exerts a significant electronic influence. The electron-withdrawing nature of the bromine atom and the aromatic ring can affect the stability of potential cationic intermediates formed during acid-catalyzed pathways, thereby influencing the reaction rate and regioselectivity.

Table 1: Comparative Ring Strain of Cyclic Ethers

| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Oxirane | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

Elucidation of Radical Intermediates and Their Reactivity Profiles (e.g., Giese Addition)

Recent advancements have demonstrated that oxetanes can serve as precursors to alkyl radicals, which can then participate in various carbon-carbon bond-forming reactions. researchgate.net For a molecule like this compound, a radical intermediate would likely form at the C3 position upon ring opening.

A key reaction involving such radical intermediates is the Giese addition, which involves the addition of a radical to an electron-deficient alkene (a Michael acceptor). nih.govresearchgate.net A plausible mechanism for the Giese addition involving a radical derived from this compound is as follows:

Radical Generation: A catalyst, often in combination with a reducing agent or photoredox catalysis, initiates the ring opening of the oxetane to generate a γ-alkoxy alkyl radical. researchgate.net

Giese Addition: The generated radical adds to an activated alkene (e.g., an acrylate (B77674) or acrylonitrile), forming a new C-C bond and a new radical intermediate.

Hydrogen Atom Transfer: The resulting radical abstracts a hydrogen atom from a donor in the reaction medium to yield the final product.

Computational studies on related 3-aryl oxetane radicals have shown that the Giese addition is an exergonic process. chemrxiv.org The strain of the four-membered ring contributes to making this radical addition irreversible, which minimizes competing side reactions like radical dimerization. nih.govchemrxiv.org The benzylic-type position of the radical in 3-aryl oxetanes is stabilized, yet the inherent ring strain ensures high reactivity towards productive pathways. chemrxiv.org

Table 2: Proposed Mechanistic Steps for Giese Addition

| Step | Description | Intermediate |

|---|---|---|

| 1 | Catalytic ring-opening of this compound | γ-alkoxy alkyl radical |

| 2 | Addition of the radical to a Michael acceptor | New carbon-centered radical |

Kinetics of Cyclization Reactions to Form Oxetane Derivatives

The formation of the oxetane ring, such as in the synthesis of this compound, is a challenging synthetic step due to unfavorable kinetics. Intramolecular cyclization to form four-membered rings is significantly slower compared to the formation of three-, five-, or six-membered rings. acs.org This is a key consideration in the synthesis of oxetane derivatives.

The most common method for forming the oxetane ring is an intramolecular Williamson etherification, which is a 4-exo-tet cyclization. This process typically involves a 1,3-halohydrin or a related substrate with a leaving group at one terminus and an alcohol at the other. For the synthesis of this compound, a plausible precursor would be a propane-1,3-diol derivative, such as 1-(4-bromophenoxy)-3-chloro-propan-2-ol.

The kinetics of this cyclization are influenced by several factors:

Activation Barrier: The formation of the strained four-membered ring involves a high activation energy barrier.

Reaction Conditions: To achieve acceptable yields, the reaction typically requires a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide. A good leaving group (e.g., tosylate, mesylate, or a halide) is also essential to facilitate the nucleophilic substitution. acs.org

Due to these kinetic challenges, high temperatures and carefully chosen reaction conditions are often necessary to favor the formation of the oxetane ring over competing intermolecular side reactions. acs.org

Computational and Theoretical Investigations of 3 4 Bromophenoxy Oxetane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (TUE), offer a balance of accuracy and computational efficiency for exploring molecular geometries, energies, and electronic distributions.

Density Functional Theory (DFT) Studies on Conformational Preferences

The four-membered oxetane (B1205548) ring is not planar but adopts a puckered conformation to alleviate torsional strain. nih.gov For 3-(4-Bromophenoxy)oxetane, the orientation of the bulky 4-bromophenoxy substituent relative to the ring introduces additional conformational possibilities. DFT calculations are essential for identifying the most stable conformers and quantifying the energy differences between them.

Theoretical studies on similar heterocyclic systems demonstrate that methods like B3LYP, paired with basis sets such as 6-31G(d,p), can effectively model these preferences. semanticscholar.org For this compound, key conformational variables would include the degree of ring puckering and the dihedral angles defining the orientation of the aryl group. Computational analysis would likely reveal that conformers minimizing steric interactions between the phenoxy group and the oxetane ring are energetically favored.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Puckered oxetane, equatorial phenoxy | 0.00 (most stable) |

| B | Puckered oxetane, axial phenoxy | 1.5 - 3.0 |

| C | Planar oxetane | > 5.0 (likely a transition state) |

Note: This table is illustrative, based on general principles of conformational analysis. Actual values would require specific calculations.

Analysis of Bond Lengths, Bond Angles, and Ring Strain Energy

DFT optimizations provide precise geometric parameters for the lowest energy conformer. For the parent oxetane, X-ray diffraction has established C-C bond lengths of approximately 1.53 Å, C-O bond lengths of 1.46 Å, and internal ring angles deviating significantly from the ideal sp³ tetrahedral angle of 109.5°. acs.org The C-O-C angle is typically around 90.2°, and the C-C-C angle is near 84.8°. acs.org Computational methods are known to reproduce these experimental values with high accuracy. semanticscholar.org

Table 2: Typical Bond Parameters for the Oxetane Ring

| Parameter | Typical Experimental Value (Å or °) |

|---|---|

| C-O Bond Length | 1.46 |

| C-C Bond Length | 1.53 |

| C-O-C Bond Angle | 90.2 |

| C-C-C Bond Angle | 84.8 |

Source: Based on data for unsubstituted oxetane. acs.org

Theoretical Modeling of Reactivity and Reaction Mechanisms

Computational modeling is invaluable for elucidating the complex mechanisms by which molecules react. For this compound, this is particularly relevant for understanding its polymerization behavior and stability.

Computational Analysis of Ring-Opening Polymerization Pathways

Oxetanes are known to undergo cationic ring-opening polymerization (CROP). semanticscholar.org This process is typically initiated by an acid, which protonates the oxygen atom, activating the ring for nucleophilic attack. DFT studies on the polymerization of the parent oxetane show that the reaction proceeds by the oxygen atom of a neutral oxetane molecule attacking a carbon atom of the protonated oxetane cation. semanticscholar.orgrsc.org

For an unsymmetrically substituted oxetane like this compound, computational analysis can predict the regioselectivity of the ring-opening. The nucleophilic attack can occur at either the C2 or C4 position. The regioselectivity is governed by a combination of steric effects (attack at the less hindered carbon) and electronic effects (attack at the carbon best able to stabilize a partial positive charge). magtech.com.cn Theoretical calculations can map the potential energy surface for both pathways, determining the respective activation barriers and predicting the favored product. researchgate.net

Prediction of Radical Stability and Spin Density Distribution

While less common than ionic pathways, radical reactions involving oxetanes can occur. Theoretical calculations can be used to study the properties of radicals derived from this compound, for instance, by homolytic cleavage of a C-H bond.

DFT calculations are effective for determining radical stability and mapping the spin density distribution. researchgate.net Spin density indicates the location of the unpaired electron, which is crucial for predicting the site of subsequent radical reactions. For a radical formed from this compound, calculations would likely show the spin density delocalized across the 4-bromophenoxy ring and localized on a specific carbon of the oxetane moiety, depending on the site of radical formation. Studies on nitroxide radicals containing spiro-oxetane rings have utilized DFT to understand their structure and properties. nih.gov

Table 3: Illustrative Calculated Spin Densities for a Hypothetical Radical

| Atom | Calculated Spin Density (a.u.) |

|---|---|

| Oxetane C3 | +0.85 |

| Phenoxy O | +0.10 |

| Phenoxy C4 (ipso to Br) | -0.05 |

| Bromine (Br) | +0.02 |

Note: This table is for a hypothetical radical at the C3 position and is for illustrative purposes only.

Energy Profiles and Transition State Analysis for Key Transformations

A complete understanding of a reaction mechanism requires the characterization of all stationary points on the potential energy surface, including reactants, intermediates, products, and, crucially, transition states.

For a key transformation like the acid-catalyzed ring-opening of this compound, computational chemists would model the entire reaction pathway. This involves:

Locating Transition States: Algorithms are used to find the saddle point on the energy surface that connects reactants to products.

Frequency Analysis: A true transition state is confirmed by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rsc.org

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (barrier), which is a key determinant of the reaction rate. semanticscholar.org

By constructing a complete energy profile, researchers can gain detailed insight into the reaction kinetics and mechanism, identifying the rate-determining step and understanding the influence of the substituent on reactivity. researchgate.net For example, the electronic properties of the 4-bromophenoxy group (both inductive and resonance effects) would be computationally modeled to determine their impact on the stability of cationic intermediates and transition states in a CROP mechanism.

Advanced Computational Characterization Techniques

Advanced computational methods are instrumental in providing a deeper understanding of the molecular structure and non-covalent interactions that govern the solid-state architecture of crystalline compounds. Techniques such as Hirshfeld surface analysis and the associated 2D fingerprinting offer a powerful means to visualize and quantify the intricate network of intermolecular contacts within a crystal lattice.

Hirshfeld surface analysis is a modern computational tool used to explore intermolecular interactions in the crystalline environment. nih.govmdpi.com It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, a detailed picture of the molecular interactions can be obtained.

For the purpose of this analysis, the crystal structure of 4-(4-bromophenoxy)-2,3,5,6-tetrafluoropyridine serves as a pertinent analogue to this compound, owing to the shared 4-bromophenoxy moiety. nih.govdoaj.orgnih.gov The analysis of this analogue reveals a variety of intermolecular interactions that are likely to be significant in the crystal packing of this compound.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Analogue

| Interaction Type | Percentage Contribution (%) |

| H···H | 36.2 |

| C···H/H···C | 21.6 |

| N···H/H···N | 12.2 |

| Br···H/H···Br | 10.8 |

| O···H/H···O | 7.2 |

| Br···C/C···Br | 3.6 |

| C···C | 3.0 |

| Br···N/N···Br | 2.2 |

| O···C/C···O | 2.2 |

| Br···O/O···Br | 0.8 |

Data presented is for the analogue compound 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile and is intended to be representative of the types of interactions that could be expected for this compound. nih.gov

The 2D fingerprint plot is a powerful visualization tool that summarizes the intermolecular contacts in a crystal. researchgate.netcrystalexplorer.net It is a plot of the distance from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). Different types of interactions have characteristic appearances on these plots, allowing for their identification and quantification.

For instance, the H···H interactions, which constitute the largest percentage of contacts, typically appear as a large, diffuse region in the middle of the fingerprint plot. The C···H/H···C interactions are often seen as "wings" on either side of the main diagonal. Specific interactions, such as hydrogen bonds (e.g., O···H) or halogen bonds (e.g., Br···N), appear as sharp, distinct spikes.

Table 2: Key Intermolecular Interactions and Their 2D Fingerprint Plot Characteristics

| Interaction | Description | Typical Appearance on 2D Fingerprint Plot |

| H···H | Van der Waals forces between hydrogen atoms. | Large, diffuse region in the center of the plot. |

| C···H/H···C | Interactions involving carbon and hydrogen atoms, including π-stacking. | "Wing-like" features on the sides of the plot. |

| Br···H/H···Br | Halogen bonding and other contacts involving bromine and hydrogen. | Can appear as distinct spikes or more diffuse regions depending on the nature of the contact. |

| O···H/H···O | Hydrogen bonding involving oxygen and hydrogen atoms. | Sharp, well-defined spikes at lower dᵢ and dₑ values. |

Applications of 3 4 Bromophenoxy Oxetane As a Synthetic Building Block and Monomer

Role in the Synthesis of Complex Organic Molecules

The unique structural and electronic properties of the oxetane (B1205548) ring allow it to serve as a versatile precursor in the construction of more complex molecular architectures. magtech.com.cnnih.gov The presence of the 4-bromophenoxy group provides an additional site for functionalization, for instance, through cross-coupling reactions, further expanding its synthetic utility.

Precursor for the Construction of Heterocyclic Systems

Oxetanes are valuable substrates for synthesizing a variety of other heterocyclic systems through strategic ring-opening and ring-expansion reactions. beilstein-journals.org The high ring strain of the oxetane can be harnessed to drive transformations that lead to larger, more complex cyclic structures. beilstein-journals.org While specific studies detailing the use of 3-(4-Bromophenoxy)oxetane for this purpose are not prevalent in the surveyed literature, the general reactivity of the oxetane ring suggests its potential in this area.

Methodologies for transforming oxetanes into other heterocycles often involve:

Ring Expansion: Lewis acid-mediated reaction cascades can transform oxetane derivatives into saturated nitrogen heterocycles.

Intramolecular Ring Opening: The oxetane ring can be opened by an internal nucleophile to form larger rings, such as tetrahydropyrans.

Annulation Reactions: Oxetanes can act as 1,2-bis-electrophiles in reactions with bis-nucleophiles, such as 1,2-diols, to form larger heterocyclic structures like 1,4-dioxanes.

These established strategies highlight the potential of this compound to serve as a starting material for novel, functionalized heterocyclic compounds.

Incorporation into Functionalized Amino Acid Derivatives

The oxetane motif is increasingly utilized in medicinal chemistry as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. beilstein-journals.orgnih.gov Incorporating an oxetane ring can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. magtech.com.cn The synthesis of oxetane-containing amino acids is an area of active research, leveraging the unique conformational constraints imposed by the four-membered ring.

Recent studies have demonstrated the divergent synthesis of 3,3'-disubstituted oxetane amino acids through visible-light-induced photocatalysis. This indicates that the oxetane core is a viable scaffold for creating novel amino acid structures. Furthermore, the incorporation of oxetanes into peptide backbones has been shown to facilitate challenging macrocyclizations, suggesting that the rigid structure of the oxetane can act as a turn-inducing element. While direct synthesis of amino acid derivatives from this compound is not explicitly detailed in the reviewed literature, the existence of commercial building blocks like 3-Boc-amino-3-(4-bromophenyl)oxetane points to the synthetic feasibility and interest in such compounds.

Monomer for Polymerization Processes

The high ring strain and basicity of the oxygen atom in oxetanes make them excellent candidates for cationic ring-opening polymerization (CROP), yielding polyethers with a range of potential applications. radtech.org The polymerization of oxetane monomers can proceed smoothly with suitable catalysts to afford the corresponding poly(ether)s. radtech.org

Cationic Ring-Opening Polymerization (CROP) of Oxetanes

CROP is the primary method for polymerizing oxetane monomers. The process is initiated by a cationic species, which attacks the oxygen atom of the oxetane ring, leading to ring opening and the formation of a propagating oxonium ion. This active center then reacts with subsequent monomer units, extending the polymer chain. radtech.org Although specific studies on the CROP of this compound are limited, the behavior of other substituted oxetanes provides a strong basis for understanding its potential polymerization characteristics. For instance, the polymerization of monomers like 3,3-bis(chloromethyl)oxetane (B146354) has been studied extensively. researchgate.net

The polymerization can proceed through different mechanisms, such as the activated monomer mechanism, which can help reduce the formation of cyclic oligomers that often occur due to "backbiting" side reactions. uni-muenchen.de

The polymerization of cyclic monomers is governed by both kinetic and thermodynamic factors. The primary thermodynamic driving force for the ring-opening polymerization of oxetanes is the relief of ring strain. beilstein-journals.org Polymerization is thermodynamically favorable when the change in Gibbs free energy (ΔG) is negative. For most ring-opening polymerizations, this is the case below a certain "ceiling temperature" (T_c), above which the monomer is in equilibrium with the polymer and no further polymerization occurs.

The kinetics of oxetane CROP can be complex. Studies on monomers such as 3,3-bis(chloromethyl)oxetane have shown that the polymerization rate is typically first order with respect to the monomer and the catalyst concentrations. researchgate.net The process often involves an initiation step, a propagation phase, and potential chain transfer or termination reactions. The structure of the substituent on the oxetane ring can significantly influence the polymerization kinetics by affecting the monomer's basicity and steric hindrance.

To illustrate the typical thermodynamic parameters for the polymerization of cyclic ethers, the following table presents data for related monomers.

| Monomer | ΔH (kJ/mol) | ΔS (J/mol·K) | T_c (°C) |

| Oxirane | -94.5 | -70.2 | >300 |

| Oxetane | -80.7 | -80.7 | 230 |

| Tetrahydrofuran (B95107) | -24.2 | -78.6 | 84 |

This table presents generalized data for representative cyclic ether monomers to illustrate thermodynamic principles. Specific data for this compound is not available in the surveyed literature.

Achieving control over the molecular weight and maintaining a narrow molecular weight distribution (low polydispersity index, PDI) are crucial for producing well-defined polymers with predictable properties. In the CROP of oxetanes, these factors are heavily influenced by the choice of initiator, catalyst, and reaction conditions. uni-muenchen.de

Living polymerization, where termination and chain-transfer reactions are absent, provides the best control. In such systems, the number-average molecular weight (M_n) increases linearly with monomer conversion, and the PDI is typically close to 1.0. For oxetane polymerization, initiating systems that favor the activated monomer mechanism are often employed to achieve better control and reduce side reactions like backbiting, which can lead to the formation of cyclic oligomers and broaden the PDI. uni-muenchen.de

The table below shows results from the polymerization of a different substituted oxetane, highlighting the kind of control that can be achieved.

| Initiating System | Monomer | M_n ( g/mol ) | PDI (M_w/M_n) |

| BF₃·OEt₂ / 1,4-Butanediol | 3-Azidooxetane | 540 | 2.19 |

This table shows data for the polymerization of 3-Azidooxetane to illustrate the concept of molecular weight control. uni-muenchen.de These results were obtained under non-optimized conditions, and it is anticipated that higher molecular weights and narrower polydispersity can be achieved. Specific data for poly(this compound) is not available in the surveyed literature.

Impact of Phenoxy and Bromine Substituents on Polymerization Behavior

The polymerization of this compound, like other oxetanes, typically proceeds through a cationic ring-opening polymerization (CROP) mechanism. The rate and efficiency of this process are significantly influenced by the electronic properties of the substituents on the oxetane ring. The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on the electrophilic carbon of the growing polymer chain's active tertiary oxonium ion. wikipedia.org Consequently, the basicity of the monomer's oxygen atom is a critical factor governing its reactivity.

The 3-(4-bromophenoxy) substituent modulates this reactivity in a nuanced manner:

Bromine Substituent: The bromine atom at the para-position of the phenoxy ring exerts a strong electron-withdrawing effect through induction. acs.orgresearchgate.net This effect is transmitted through the aromatic ring and the ether linkage to the oxetane core, reducing the electron density on the oxetane oxygen. This decrease in basicity can lead to a lower rate of polymerization compared to oxetanes with electron-donating substituents, as the monomer becomes a weaker nucleophile.

Therefore, the combined electronic effects of the phenoxy and bromine substituents in this compound are expected to result in a polymerization rate that is moderate, yet controllable, making it a suitable candidate for creating well-defined polymer structures.

Frontal Polymerization Characteristics of Oxetane Monomers

Frontal polymerization is a process where a localized polymerization zone propagates through a monomer-initiator mixture, driven by the exothermic heat of the reaction. tandfonline.comtandfonline.com This technique is particularly well-suited for the rapid curing of coatings, adhesives, and composites. Photoinitiated cationic ring-opening polymerizations of 3,3-disubstituted oxetanes are known to exhibit frontal behavior. tandfonline.comresearchgate.net The process typically involves an initial photo-activation step, which generates a latent acidic species and creates an induction period where minimal polymerization occurs. rpi.edu Subsequent application of localized heat triggers a rapid, thermally accelerated polymerization that propagates as a self-sustaining front throughout the material. tandfonline.comtandfonline.com

While specific studies on the frontal polymerization of this compound are not extensively documented, its behavior can be inferred from the general characteristics of oxetane monomers. As a substituted oxetane, it is a strong candidate for this type of polymerization. The high ring strain of the oxetane ring (approximately 107 kJ/mol) ensures a significant exotherm upon polymerization, which is a prerequisite for a self-sustaining front. wikipedia.org The ability to initiate polymerization across a sample by simply applying heat to one edge after a brief UV exposure makes this a highly efficient method for producing polymers from monomers like this compound. tandfonline.com

Formation of Specialty Polymers and Materials

Polyoxetanes with Tailored Architectures

The polymerization of this compound yields a polyether with pendant 4-bromophenoxy side chains. This structure provides multiple avenues for creating polymers with tailored architectures. The polyether backbone imparts flexibility, while the rigid, bulky side groups influence the polymer's thermal and mechanical properties, such as its glass transition temperature.

The most significant feature for tailoring the polymer architecture is the bromine atom on the pendant phenyl ring. This halogen serves as a versatile functional handle for post-polymerization modification. Using well-established cross-coupling reactions, such as Suzuki, Heck, or Sonogashira coupling, the bromo- group can be replaced with a vast array of other functional moieties. This allows for the synthesis of a library of functional polymers from a single parent polymer, with precisely controlled architectures and properties.

Table 1: Potential Post-Polymerization Modifications of Poly(this compound)

| Coupling Reaction | Reactant | Resulting Side Group | Potential Property Change |

| Suzuki Coupling | Arylboronic Acid | Bi-aryl | Enhanced thermal stability, altered optical properties |

| Heck Coupling | Alkene | Stilbene | Introduction of photo-responsive or fluorescent properties |

| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne | Increased rigidity, potential for creating conjugated systems |

| Buchwald-Hartwig | Amine | Aryl-amine | Introduction of redox activity or pH-responsiveness |

Development of Functional Materials from Oxetane Monomers

The unique structure of this compound makes it an excellent monomer for the development of advanced functional materials. Oxetane-based monomers have been successfully used to create liquid crystalline polymers (LCPs), which are valuable in applications such as optical data storage and responsive surfaces. nih.govrsc.org The rigid, rod-like nature of the 4-bromophenoxy side group can act as a mesogen, promoting the formation of liquid crystalline phases in the resulting polymer. tandfonline.comtandfonline.com

Furthermore, the presence of both an aromatic ring and a heavy bromine atom suggests that poly(this compound) would possess a high refractive index, making it a candidate for optical materials such as coatings for lenses or components in photonic devices. The cationic ring-opening polymerization of oxetanes is also advantageous as it is insensitive to oxygen and exhibits lower polymerization shrinkage compared to free-radical systems like acrylates, leading to better adhesion and film quality. rsc.orgtue.nl

Chemical Space Exploration and Bioisosteric Applications in Molecular Design

Exploration of Molecular Diversity via Oxetane Scaffolds

In medicinal chemistry, the exploration of novel chemical space is crucial for the discovery of new therapeutic agents. The oxetane ring is an attractive scaffold that has been increasingly incorporated into drug discovery programs to enhance molecular diversity. acs.orgrsc.org It provides a small, polar, and three-dimensional (sp³-rich) core, properties that are often associated with improved selectivity and better pharmacokinetic profiles. nih.gov

The this compound motif allows medicinal chemists to introduce this desirable scaffold along with an aromatic component for potential π-stacking interactions with biological targets. The bromine atom again serves as a critical tool for diversification. A late-stage functionalization strategy, where the bromine is modified at the end of a synthetic sequence, enables the rapid generation of a diverse library of analogues from a common intermediate, facilitating the exploration of structure-activity relationships.

The oxetane ring has also been recognized as a valuable bioisostere, a chemical group that can replace another group in a biologically active molecule without significantly altering its biological activity, but potentially improving its physicochemical properties. kara5.live The oxetane moiety is a proven bioisosteric replacement for gem-dimethyl and carbonyl groups. acs.orgnih.govchigroup.sitebaranlab.org

vs. gem-Dimethyl Group: Replacing a gem-dimethyl group with an oxetane ring can block metabolically labile sites while increasing polarity and aqueous solubility, without the unfavorable increase in lipophilicity associated with the gem-dimethyl group. acs.orgchigroup.site

vs. Carbonyl Group: The oxetane's oxygen atom has a similar hydrogen bond accepting capacity to a carbonyl oxygen. chigroup.site However, the oxetane ring is generally more stable to enzymatic degradation and avoids potential issues related to the electrophilicity of carbonyls. acs.orgchigroup.site

Table 2: Comparison of Oxetane as a Bioisostere

| Feature | gem-Dimethyl Group | Carbonyl Group | Oxetane Ring |

| Polarity | Low | High | High |

| Lipophilicity (LogP) | Increases LogP | Decreases LogP | Generally decreases LogP vs. gem-dimethyl |

| Metabolic Stability | Can block metabolism | Potential site of reduction | Generally high |

| H-Bond Acceptor | No | Yes | Yes |

| Chemical Stability | High | Susceptible to nucleophiles | Stable under physiological conditions |

Incorporating the this compound unit into a drug candidate could therefore be a strategic move to improve solubility, tune lipophilicity, and enhance metabolic stability, thereby expanding the accessible chemical space for molecular design.

Oxetanes as Structural Mimetics and their Influence on Molecular Scaffolds

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its unique combination of properties—small size, polarity, metabolic stability, and three-dimensional character—makes it an effective bioisostere for several common functional groups. acs.orgresearchgate.net Building blocks such as this compound provide a scaffold for incorporating these desirable features into more complex molecules. The strategic replacement of existing functionalities with an oxetane can profoundly influence the physicochemical and pharmacokinetic properties of a molecular scaffold, offering a powerful tool for lead optimization in drug discovery. acs.orgnih.gov

Oxetanes as Mimetics of gem-Dimethyl and Carbonyl Groups

The oxetane moiety is frequently employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups. kara5.live This strategy is rooted in the structural and electronic similarities between these functionalities, coupled with the distinct advantages conferred by the oxetane ring.

The gem-dimethyl group is often used to introduce steric bulk or to block sites of metabolic oxidation. acs.org However, this addition typically increases a compound's lipophilicity, which can negatively impact its pharmacokinetic profile. acs.org The oxetane ring serves as a polar surrogate, occupying a similar volume but reducing lipophilicity and often enhancing metabolic stability. nih.gov This substitution can lead to significant improvements in aqueous solubility; depending on the molecular context, replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000. researchgate.net

Table 1: Comparison of Physicochemical Properties of Oxetane-Containing Scaffolds and Their Analogs

| Compound Pair | Structure | Property | Value | Reference |

| Pair A: gem-Dimethyl vs. Oxetane | Lipophilicity (elog D) | Methylene: 3.51gem-Dimethyl: 3.89Cyclobutyl: 3.69Oxetane: 2.91 | nih.gov | |

| Metabolic Stability (% remaining after 15 min) | Methylene: 10%gem-Dimethyl: 25%Cyclobutyl: 18%Oxetane: 45% | nih.gov | ||

| Pair B: Ketone vs. Oxetane | Lipophilicity (elog D) | Ketone: 2.33Oxetane: 2.91 | nih.gov | |

| Metabolic Stability (% remaining after 15 min) | Ketone: 20%Oxetane: 45% | nih.gov | ||

| Pair C: Spirocyclic Ketone vs. Oxetane | Solubility (μg/mL) | Ketone: >1000Oxetane: 210 | acs.org | |

| Lipophilicity (cLogD) | Ketone: -0.3Oxetane: 0.4 | acs.org | ||

| Metabolic Stability (CLint in mL/min/kg) | Ketone: 139Oxetane: 25.9 | acs.org |

Note: Structures are representative examples to illustrate the comparison. Data is sourced from matched molecular pair analyses in the cited literature.

Influence on Molecular Scaffold Properties

The introduction of an oxetane ring into a molecule can systematically modulate its properties, which is a key strategy in medicinal chemistry to fine-tune a compound's profile. nih.gov

Metabolic Stability: Oxetanes are generally stable to metabolic degradation and can be used to block metabolically vulnerable positions on a drug scaffold. acs.orgscirp.org The replacement of metabolically labile groups, such as benzylic methylenes or ketones, with a robust oxetane ring often leads to a significant improvement in metabolic stability and a reduction in intrinsic clearance. acs.orgnih.gov Research has shown that incorporating an oxetane can direct metabolism away from CYP450 pathways, potentially reducing drug-drug interactions. scirp.org

Basicity (pKa): The oxetane's oxygen atom exerts a powerful inductive electron-withdrawing effect. acs.orgnih.gov When placed near a basic nitrogen atom, such as in a piperidine (B6355638) or piperazine (B1678402) ring, the oxetane can significantly lower the amine's pKa. This reduction in basicity can be beneficial for improving cell permeability and avoiding off-target effects associated with high basicity. nih.govchemrxiv.org For instance, placing an oxetane alpha to an amine can reduce its pKa by approximately 2.7 units. nih.gov

Conformational Effects: The rigid, three-dimensional structure of the oxetane ring increases the sp³ character of a molecule. nih.gov This increased three-dimensionality is often associated with improved target selectivity and better pharmacokinetic properties compared to flat, aromatic structures. nih.gov Furthermore, incorporating an oxetane into an aliphatic chain can alter its conformational preferences, favoring synclinal over antiplanar arrangements, which can influence how a molecule binds to its target. researchgate.net

Spirocyclic Oxetanes as Heterocycle Mimetics

Beyond serving as replacements for acyclic groups, spirocyclic oxetanes have been developed as mimetics for common heterocycles. For example, 2-oxa-6-azaspiro[3.3]heptane is recognized as a valuable bioisostere for morpholine. rsc.orgresearchgate.nettcichemicals.com It maintains the desirable physicochemical properties associated with morpholine, such as improved solubility, while offering a novel and patentable chemical space. rsc.org Similarly, other spirocyclic oxetanes have been investigated as surrogates for piperidine and piperazine. rsc.orgtcichemicals.com

Future Directions and Emerging Research Avenues for Brominated Phenoxy Oxetane Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure oxetanes is a critical area of research, as stereochemistry often dictates biological activity and material properties. While numerous methods exist for creating racemic oxetanes, the development of practical, scalable, and highly stereoselective routes to specific isomers of molecules like 3-(4-Bromophenoxy)oxetane remains a key objective.

Future efforts will likely concentrate on several promising strategies:

Asymmetric Ring-Opening of Prochiral Precursors: A significant area of interest is the catalytic asymmetric ring-opening of 3-substituted oxetanes that are prochiral. rsc.org This approach allows for the desymmetrization of a simple starting material to generate complex, highly functionalized chiral building blocks. rsc.orgnih.gov Chiral Brønsted acids and chiral boron reagents have shown initial promise in this area, although achieving high enantioselectivity remains a challenge. rsc.org

Synthesis from Chiral Precursors: The use of enantiomerically enriched starting materials, such as chiral 1,3-diols, provides a reliable method for producing stereocontrolled oxetanes. acs.orgillinois.edu This strategy involves selective activation of one hydroxyl group followed by intramolecular Williamson etherification to form the oxetane (B1205548) ring with predictable stereochemistry. acs.org

Enzymatic and Chemoenzymatic Methods: Biocatalysis offers a powerful tool for achieving high stereoselectivity under mild conditions. Asymmetric chemoenzymatic synthesis, using whole-cell biocatalysts, can produce enantiomerically enriched aldol products that serve as precursors to 2,4-disubstituted oxetanes. semanticscholar.org Adapting these methods for 3-substituted systems is a logical next step.

Catalytic [2+2] Cycloadditions: While the Paternò–Büchi reaction provides a direct route to oxetanes, controlling enantioselectivity is a long-standing challenge. The development of new chiral Lewis acid catalysts could enable enantioselective [2+2] cycloadditions between phenoxy-containing alkenes and carbonyl compounds. illinois.edu

| Methodology | Description | Potential Advantages | Key Challenges |

| Asymmetric Ring-Opening | Desymmetrization of a prochiral 3-substituted oxetane using a chiral catalyst. | Access to highly functionalized chiral products from simple precursors. rsc.org | Limited catalyst scope; achieving high enantioselectivity (ee%). rsc.org |

| Chiral Pool Synthesis | Intramolecular cyclization of enantiomerically pure 1,3-diols or related precursors. | High stereochemical control; predictable outcomes. acs.org | Requires access to enantiopure starting materials. |

| Chemoenzymatic Synthesis | Use of enzymes or whole-cell biocatalysts to create chiral intermediates for oxetane synthesis. | High enantioselectivity; mild reaction conditions. semanticscholar.org | Substrate scope limitations; enzyme availability and stability. |

| Asymmetric Cycloaddition | Lewis acid-catalyzed enantioselective [2+2] cycloaddition of an alkene and a carbonyl. | Direct formation of the oxetane ring. | Development of effective and general chiral catalysts. illinois.edu |

Exploration of New Reactivity Modes and Catalytic Transformations

The dual functionality of this compound—the strained ether and the aryl bromide—provides two distinct handles for chemical modification. Future research will focus on leveraging these sites to build molecular complexity through novel catalytic transformations.

Reactivity of the Oxetane Ring: The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, a property that can be harnessed for synthetic purposes. calstate.edu A key emerging area is the development of nickel-catalyzed cross-electrophile coupling reactions that involve the reductive opening of the oxetane ring and the formation of new carbon-carbon bonds with an aryl halide coupling partner. calstate.edu This transforms the oxetane from a stable motif into a reactive three-carbon synthon. Furthermore, catalytic asymmetric nucleophilic opening of 3-substituted oxetanes using chiral acids can provide access to functionalized chiral molecules. nih.gov

Reactivity of the Aryl Bromide: The bromine atom on the phenoxy group is an ideal anchor for transition metal-catalyzed cross-coupling reactions. This allows the this compound core to be appended to a vast array of other molecular fragments.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce new aryl or vinyl groups. beilstein-journals.org

Stille Coupling: Coupling with organostannanes is another effective method for C-C bond formation, often with complementary scope to Suzuki reactions. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, linking the phenoxy group to various amines, anilines, or N-heterocycles.

Sonogashira Coupling: The introduction of terminal alkynes via Sonogashira coupling provides a gateway to further functionalization, such as click chemistry or the synthesis of complex conjugated systems.

These well-established reactions provide a robust toolbox for creating libraries of analogs for applications in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net

| Transformation Type | Reactive Site | Reagents/Catalyst | Product Type |

| Cross-Electrophile Coupling | Oxetane Ring | Ni catalyst, reducing agent, aryl halide | Ring-opened alkylated phenol (B47542) calstate.edu |

| Suzuki-Miyaura Coupling | C-Br Bond | Pd catalyst, boronic acid/ester, base | Biaryl- or vinyl-phenoxy oxetane beilstein-journals.org |

| Stille Coupling | C-Br Bond | Pd catalyst, organostannane | Biaryl-phenoxy oxetane nih.gov |

| Buchwald-Hartwig Amination | C-Br Bond | Pd catalyst, amine, base | Amino-phenoxy oxetane |

| Sonogashira Coupling | C-Br Bond | Pd/Cu catalyst, terminal alkyne, base | Alkynyl-phenoxy oxetane |

Advanced Material Applications Beyond Traditional Polymerization

While oxetane derivatives are known monomers for cationic ring-opening polymerization (CROP) to produce polyethers, future research is aimed at creating more sophisticated functional materials. wikipedia.orgoup.com The unique structure of this compound makes it an attractive building block for advanced polymers where the properties can be precisely tuned.

A key strategy involves using CROP to create a polyether backbone with pendant 4-bromophenoxy side chains. This initial polymer serves as a scaffold for post-polymerization modification. The bromine atoms along the polymer chain can be functionalized using the cross-coupling reactions described previously, allowing for the attachment of various functional groups. This approach enables the synthesis of a wide range of materials from a single parent polymer, with potential applications including:

Luminescent Polymers: Introduction of chromophores could lead to materials for use in organic light-emitting diodes (OLEDs) or sensors. rsc.org

Polymer Electrolytes: Grafting of polar or ion-coordinating groups could produce solid polymer electrolytes for advanced battery technologies.

Biomimetic Adhesives: Functionalization with groups that mimic the adhesive proteins of marine organisms, such as catechol or phosphoric acid moieties, could lead to new underwater adhesives.

Stimuli-Responsive Polymers: Attaching moieties that respond to external stimuli like light, pH, or temperature could create "smart" materials for drug delivery or adaptive coatings. nih.gov

Furthermore, the oxetane unit itself, with its polar nature, can be incorporated into materials to modify properties such as solubility and thermal characteristics. nih.govresearchgate.net For example, oxetanes have been investigated as components in energetic binders for propellants, where they can be used to tune mechanical properties and energy content. nih.gov

| Potential Application Area | Role of this compound | Key Functionalization Strategy |

| Optoelectronics | Monomer for a polymer scaffold. | Suzuki/Sonogashira coupling to attach chromophores. |

| Energy Storage | Monomer for a polymer backbone. | Attachment of ion-coordinating groups (e.g., oligoethers). |

| Advanced Adhesives | Building block to provide polarity and a functional handle. | Functionalization with catechol or phosphate groups. |

| Smart Materials | Monomer for a stimuli-responsive polymer. | Incorporation of photo-switchable (e.g., azobenzene) or pH-sensitive groups. |

| Energetic Materials | Co-monomer to modify mechanical properties. | Copolymerization with energetic oxetane monomers like BAMO or AMMO. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The translation of complex chemical syntheses from the lab bench to practical applications often requires improvements in efficiency, safety, and scalability. Flow chemistry and automated synthesis platforms represent a paradigm shift in this regard and are particularly well-suited for the chemistry of strained heterocycles like oxetanes.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing. springerprofessional.de Their high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, which is crucial for managing potentially exothermic reactions involving strained rings. Reactions can be performed safely at elevated temperatures and pressures, often accelerating reaction rates dramatically. springerprofessional.de For multi-step syntheses, telescoping reactions in a continuous flow system can eliminate the need for intermediate workup and purification, saving time and reducing waste. springerprofessional.de

Automated Synthesis: Automated synthesis platforms, often integrated with flow reactors, enable high-throughput experimentation and the rapid creation of compound libraries. merckmillipore.comresearchgate.net Such systems can automatically perform a sequence of reactions, purifications, and analyses. merckmillipore.com This is ideal for exploring the scope of the cross-coupling reactions discussed in section 7.2. An automated platform could synthesize an array of derivatives from this compound by reacting it with a plate of different boronic acids or amines, facilitating the rapid identification of molecules with desired properties for drug discovery or materials science. nih.gov The creation of diverse libraries of novel heterocyclic compounds is a cornerstone of modern drug discovery. nih.govresearchgate.net

| Feature | Traditional Batch Synthesis | Flow Chemistry / Automated Synthesis |

| Heat Transfer | Limited by vessel size, potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. |

| Safety | Handling large volumes of reagents; risk of thermal runaway. | Small reaction volumes at any given time; enhanced control. |

| Scalability | Often requires re-optimization for different scales. | "Scaling out" by running the process for longer periods. |

| Process Control | Manual control of additions and temperature. | Precise, automated control over stoichiometry, residence time, and temperature. |

| Library Synthesis | Sequential, labor-intensive process. | Parallel or sequential synthesis in an automated fashion for high-throughput screening. researchgate.netnih.gov |

| Multi-step Reactions | Requires isolation and purification at each step. | Potential for "telescoped" reactions without intermediate workup. springerprofessional.de |

Q & A

What are the common synthetic routes for preparing 3-(4-Bromophenoxy)oxetane, and what are their mechanistic considerations?

Classification: Basic

Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. A two-step approach is often employed:

Oxetane Ring Formation : 3-Substituted oxetanes are synthesized via cyclization of 1,3-diols under acidic conditions or via ring-opening/ring-closing strategies using epoxides. For example, Corey’s method uses diethyl carbonate and KOH to form 3-(hydroxymethyl)oxetane, which can be further functionalized .

Bromophenoxy Introduction : The bromophenoxy group is introduced via nucleophilic substitution, where the oxetane’s oxygen acts as a nucleophile attacking 4-bromophenyl electrophiles (e.g., 4-bromophenyl halides). Microwave-assisted synthesis may enhance reaction efficiency and regioselectivity .

Mechanistic studies highlight the importance of steric hindrance and electronic effects in controlling substitution patterns.

How can regioselectivity challenges be addressed during the synthesis of this compound derivatives?

Classification: Advanced

Answer:

Regioselectivity issues arise due to competing reactions at the oxetane’s oxygen or bromophenoxy group. Strategies include:

- Protecting Groups : Temporarily blocking reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substitution to desired positions.

- Catalytic Systems : Using transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity. For example, Buchwald-Hartwig amination has been adapted for aryl-oxetane couplings .

- Computational Modeling : DFT calculations predict reactive sites and transition states, guiding experimental design .

Isomer formation, as seen in nitromethylene oxetane derivatives, requires HPLC or crystallization for purification .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Classification: Basic

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substitution patterns and confirm oxetane ring integrity. H NMR chemical shifts for oxetane protons typically appear at 4.5–5.5 ppm .

- X-ray Crystallography : Resolves bond angles (e.g., oxetane ring puckering ~8–10°) and confirms stereochemistry. For example, crystallographic data for similar compounds show monoclinic space groups and densities ~1.5–1.6 g/cm³ .

- Mass Spectrometry : HRMS validates molecular weight and isotopic patterns from bromine.

How does polymorphism affect the physicochemical properties of this compound, and how can it be controlled?

Classification: Advanced

Answer:

Polymorphism influences solubility, stability, and reactivity. Control strategies include:

- Crystallization Conditions : Adjusting solvents (e.g., ethyl acetate vs. chloroform) and cooling rates to favor specific crystal forms. For instance, slow evaporation yields thermodynamically stable forms .

- Additives : Co-crystallizing agents or surfactants template desired polymorphs.

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., Br···O contacts) to predict packing motifs .

Studies on analogous oxetanes reveal that polymorphs with tighter packing exhibit higher thermal stability .

How does the bromophenoxy group influence the drug-likeness of oxetane-containing compounds?

Classification: Basic

Answer:

The bromophenoxy group enhances lipophilicity (logP) and metabolic stability by:

- Electron-Withdrawing Effects : Bromine’s inductive effect stabilizes the oxetane ring against acid-catalyzed ring-opening, a common degradation pathway in drug candidates .

- π-Stacking Interactions : The aromatic ring facilitates binding to hydrophobic enzyme pockets.